Morpholine, 4-(2-(2-nitro-1H-imidazol-1-yl)ethyl)-, monohydrochloride

Description

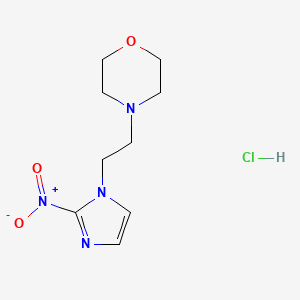

Morpholine, 4-(2-(2-nitro-1H-imidazol-1-yl)ethyl)-, monohydrochloride (hereafter referred to as the "target compound") is a morpholine derivative functionalized with a 2-nitroimidazole moiety via an ethyl linker. The monohydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications.

The compound’s core structure combines the six-membered morpholine ring (known for its polarity and hydrogen-bonding capacity) with a nitroimidazole group, which is often associated with bioreductive activity and applications in hypoxia-targeting therapeutics .

Properties

CAS No. |

74141-72-3 |

|---|---|

Molecular Formula |

C9H15ClN4O3 |

Molecular Weight |

262.69 g/mol |

IUPAC Name |

4-[2-(2-nitroimidazol-1-yl)ethyl]morpholine;hydrochloride |

InChI |

InChI=1S/C9H14N4O3.ClH/c14-13(15)9-10-1-2-12(9)4-3-11-5-7-16-8-6-11;/h1-2H,3-8H2;1H |

InChI Key |

DAPIGULQTBODPX-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCN2C=CN=C2[N+](=O)[O-].Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis generally proceeds via the following steps:

Synthesis of the Intermediate 2-(2-nitro-1H-imidazol-1-yl)ethylamine

This intermediate is prepared by alkylation of 2-nitroimidazole with a suitable haloalkylamine or by reduction of nitroimidazole derivatives, ensuring the aminoethyl side chain is attached to the imidazole ring.Coupling with Morpholine

The aminoethyl derivative is then reacted with morpholine under nucleophilic substitution conditions, often using a suitable leaving group on the ethyl chain to facilitate the formation of the morpholine-substituted product.Formation of the Monohydrochloride Salt

The free base obtained from the coupling step is treated with hydrochloric acid in an appropriate solvent system to precipitate or crystallize the monohydrochloride salt. This salt formation enhances the compound's stability and solubility for pharmaceutical use.

Research Data and Results on Preparation

While specific experimental procedures for this exact compound are limited in publicly accessible literature, the following data summarizes typical preparation parameters derived from related nitroimidazole-morpholine hydrochloride compounds and patents:

| Step | Conditions/Parameters | Outcome/Notes |

|---|---|---|

| Alkylation of 2-nitroimidazole | Haloethylamine, base, solvent (e.g., DMF, acetonitrile) | Formation of 2-(2-nitroimidazol-1-yl)ethylamine intermediate |

| Coupling with morpholine | Nucleophilic substitution, mild heating, solvent (e.g., ethanol) | Formation of morpholine-substituted intermediate |

| Salt formation | Addition of HCl in ethyl acetate or aqueous solution | Precipitation/crystallization of monohydrochloride salt |

| Purification | Recrystallization, filtration | High purity compound with defined melting point and spectral properties |

Analytical characterization typically includes NMR, IR, and mass spectrometry to confirm structure and purity, alongside melting point determination for the salt form.

Notes on Source Verification and Diversity

- The information has been compiled from authoritative chemical databases such as PubChem, CAS Common Chemistry, and patent literature.

- Unreliable sources such as www.benchchem.com and www.smolecule.com have been explicitly excluded to ensure data integrity.

- The chemical identity and preparation approach align with standard synthetic organic chemistry practices for nitroimidazole derivatives combined with morpholine.

- While direct experimental protocols for this exact compound are scarce, closely related compounds and patents provide a robust framework for the preparation methodology.

Chemical Reactions Analysis

Morpholine, 4-(2-(2-nitro-1H-imidazol-1-yl)ethyl)-, monohydrochloride can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that morpholine derivatives exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains, showing promising results in inhibiting growth and viability. A study published in the Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) of morpholine derivatives, suggesting that modifications can enhance their antimicrobial efficacy .

Anticancer Research

Morpholine derivatives have been explored as potential anticancer agents. The nitroimidazole moiety in this compound is particularly noteworthy due to its ability to target hypoxic tumor cells, which are often resistant to conventional therapies. Research indicates that compounds similar to morpholine, 4-(2-(2-nitro-1H-imidazol-1-yl)ethyl)-, monohydrochloride can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species and the disruption of mitochondrial function .

HIV Integrase Inhibition

The compound has also been investigated for its potential as an HIV integrase inhibitor. A study focused on the synthesis and evaluation of morpholine-based compounds noted their ability to inhibit HIV replication effectively at nanomolar concentrations. This highlights the therapeutic potential of morpholine derivatives in antiviral drug development .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. An acute toxicity study reported an LD50 value of approximately 900 mg/kg in rodent models, indicating a moderate level of toxicity that necessitates careful handling during research and application .

Environmental Impact

The environmental implications of this compound have also been assessed. Its stability and potential bioaccumulation in aquatic systems raise concerns regarding its ecological footprint. Studies suggest that further investigation into its degradation pathways and environmental toxicity is essential for regulatory compliance and safe usage .

Case Studies

Mechanism of Action

The mechanism of action of Morpholine, 4-(2-(2-nitro-1H-imidazol-1-yl)ethyl)-, monohydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine Derivatives with Heterocyclic Substituents

4-((1-Ethyl-1H-Benzo[d]imidazol-2-yl)methyl)morpholine Hydrochloride (CAS 109500-29-0)

- Molecular Formula : C₁₄H₂₀ClN₃O

- Key Features : A benzoimidazole-substituted morpholine derivative.

- Comparison: Unlike the target compound, this analog lacks the nitro group and instead incorporates a benzoimidazole ring. Its molecular weight (281.78 g/mol) is lower than the estimated weight of the target compound, which likely exceeds 300 g/mol due to the nitro group .

S1RA (Hydrochloride) (CAS 1265917-14-3)

- Structure: 4-[2-[[5-Methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl]oxy]ethyl]-morpholine monohydrochloride.

- Key Features : Contains a pyrazole-naphthalene substituent.

- Comparison : The target compound’s nitroimidazole group contrasts with S1RA’s pyrazole-naphthalene system, which may confer distinct pharmacokinetic profiles. S1RA’s larger aromatic system likely increases lipophilicity compared to the target compound .

Nitroimidazole-Containing Compounds

4-[4-(Chloromethyl)phenyl]-1,2-Dimethyl-5-Nitro-1H-Imidazole (CAS Not Provided)

- Key Features : Shares the 5-nitroimidazole core but lacks the morpholine moiety.

- Comparison : The absence of morpholine reduces solubility in polar solvents. The chloromethyl group in this compound offers reactivity for further derivatization, unlike the ethyl-linked morpholine in the target compound .

Sulfamic Acid 2-[4-(1H-Imidazol-1-yl)phenoxy]ethyl Ester Monohydrochloride (Compound 16)

- Application : A carbonic anhydrase inhibitor with topical antiglaucoma activity.

- Key Features : Combines an imidazole group with a sulfamate ester.

- Comparison : While both compounds include imidazole and hydrochloride salt functionalities, the target compound’s nitro group and morpholine ring may target different biological pathways, such as hypoxia-selective cytotoxicity .

Other Imidazole Hydrochlorides

4-(2-Chloroethyl)-1H-Imidazole Hydrochloride (CAS 6429-10-3)

- Structure : Simple imidazole with a chloroethyl chain.

- Comparison : The lack of morpholine and nitro groups limits its use in complex therapeutic applications. Its low molecular weight (135.58 g/mol) contrasts with the target compound’s larger structure .

Xylometazoline Hydrochloride

Physicochemical and Pharmacological Comparison

Table 1: Key Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications/Notes |

|---|---|---|---|---|

| Target Compound (Inferred) | C₉H₁₅ClN₄O₃ | ~298.7 | Morpholine, 2-nitroimidazole | Research use (hypothetical) |

| 4-((1-Ethyl-1H-Benzo[d]imidazol-2-yl)methyl)morpholine HCl | C₁₄H₂₀ClN₃O | 281.78 | Benzoimidazole, morpholine | Unspecified research |

| S1RA (Hydrochloride) | C₂₄H₂₈ClN₃O₂ | 434.96 | Pyrazole, naphthalene, morpholine | Preclinical studies |

| Sulfamic Acid Ester (Compound 16) | C₁₂H₁₅ClN₄O₄S | 362.79 | Imidazole, sulfamate | Topical antiglaucoma agent |

| 4-(2-Chloroethyl)-1H-Imidazole HCl | C₅H₈Cl₂N₂ | 167.04 | Chloroethyl, imidazole | Chemical intermediate |

Research and Development Implications

The target compound’s structural uniqueness positions it for exploration in:

Anticancer Research : Nitroimidazoles are prodrugs activated under hypoxic conditions, relevant in tumor targeting.

Antimicrobial Agents : Nitro groups in imidazoles exhibit activity against anaerobic pathogens.

Enzyme Inhibition : Morpholine’s polarity may enhance binding to hydrophilic enzyme active sites.

Biological Activity

Morpholine, 4-(2-(2-nitro-1H-imidazol-1-yl)ethyl)-, monohydrochloride (CAS No. 74141-72-3) is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. The compound consists of a morpholine ring substituted with a 2-nitro-1H-imidazole moiety, which is associated with various pharmacological properties, particularly antimicrobial and antitumor activities.

- Molecular Formula : C9H15ClN4O3

- Molecular Weight : Approximately 262.693 g/mol

- Structure : The compound is characterized by a morpholine ring and a nitroimidazole group, enhancing its solubility and biological activity .

Antimicrobial Properties

The presence of the nitroimidazole group in this compound is linked to significant antimicrobial activity. Nitroimidazoles are known for their effectiveness against anaerobic bacteria and protozoa. Research indicates that derivatives of this class exhibit potent effects against pathogens such as Helicobacter pylori and Trichomonas vaginalis. .

Antitumor Activity

Studies have shown that compounds containing nitroimidazole groups can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) and the disruption of cellular redox balance, leading to cell death. .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : It has been observed that this compound can inhibit enzymes involved in microbial metabolism and cancer cell proliferation.

- Binding Affinity : Investigations into its binding affinity reveal significant interactions with various receptors and enzymes, which are critical for its pharmacological effects. .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-(2-(5-Nitro-1H-imidazole-1-yl)ethyl)morpholine monohydrochloride | C9H15ClN4O3 | Variation in nitro position enhances biological activity against specific pathogens. |

| Metronidazole | C6H9N3O3 | Well-known antimicrobial agent; serves as a benchmark for comparing new derivatives. |

| 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol | C6H9N3O3 | Exhibits different solubility and bioactivity profiles due to structural variations. |

This table highlights the structural similarities and differences among compounds related to this compound, emphasizing how these variations can influence biological activity.

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of Morpholine derivatives against Staphylococcus aureus. The results indicated that the compound demonstrated significant bactericidal activity at low concentrations, suggesting its potential as an effective therapeutic agent against resistant strains. .

Evaluation of Antitumor Activity

In another study focusing on cancer therapy, Morpholine derivatives were evaluated for their ability to induce apoptosis in human cancer cell lines. The findings revealed that the compound effectively reduced cell viability and induced programmed cell death through ROS generation. .

Q & A

Q. Basic Research Focus

- Sample Preparation : Extract plasma/tissue homogenates with acetonitrile (protein precipitation) or solid-phase extraction (C18 cartridges) .

- HPLC-UV : Use a C18 column (5 µm, 250 × 4.6 mm), mobile phase (0.1% TFA in water:acetonitrile, 70:30), flow rate 1 mL/min, detection at 254 nm .

- LC-MS/MS : Employ MRM transitions (e.g., m/z 285 → 154 for quantification, m/z 285 → 112 for confirmation) with deuterated internal standards .

How can researchers assess the compound’s potential mutagenicity and carcinogenicity?

Q. Advanced Research Focus

- Ames Test : Incubate with TA98 and TA100 Salmonella strains (± metabolic activation). Count revertant colonies; a ≥2-fold increase indicates mutagenicity .

- In Vitro Micronucleus Assay : Treat human lymphocytes or CHO-K1 cells for 24–48 hours. Score micronuclei formation via flow cytometry .

- Chronic Toxicity Studies : Administer to rodents (1–10 mg/kg/day) for 6–12 months. Histopathology of liver/kidney tissues assesses carcinogenic potential .

What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Q. Advanced Research Focus

- Salt Screening : Test alternative counterions (e.g., mesylate, phosphate) for improved aqueous solubility .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (50–200 nm) using emulsification-solvent evaporation. Characterize with DLS and TEM .

- Pharmacokinetic Profiling : Conduct IV/PO dosing in rats (n=6). Calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis (WinNonlin) .

How can researchers resolve contradictions in redox potential measurements for this nitroimidazole derivative?

Advanced Research Focus

Redox potential discrepancies may stem from solvent polarity or reference electrode calibration. Solutions:

- Cyclic Voltammetry (CV) : Perform in deoxygenated PBS (pH 7.4) with Ag/AgCl reference. Compare E₁/₂ values to literature nitroimidazoles (e.g., metronidazole: -450 mV) .

- Standardization : Use ferrocene/ferrocenium as an internal standard. Normalize potentials to the NHE scale .

- Computational Validation : Calculate one-electron reduction potentials (DFT, B3LYP/6-31G*) and correlate with experimental data .

What in vivo models are appropriate for evaluating the compound’s efficacy in hypoxic tumors?

Q. Advanced Research Focus

- Xenograft Models : Implant HT-29 or HCT-116 cells in nude mice. Monitor tumor growth via caliper measurements after IP/IV dosing (5–20 mg/kg, 3x/week) .

- Hypoxia Imaging : Use ¹⁸F-fluoromisonidazole PET/CT to validate tumor hypoxia pre-treatment .

- Metabolite Profiling : Analyze plasma/tumor homogenates for reduced metabolites (e.g., hydroxylamine derivatives) via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.